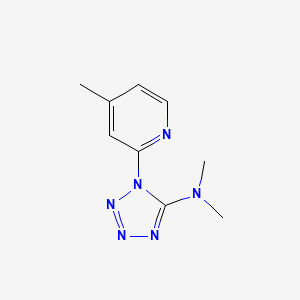
3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
Übersicht
Beschreibung
The compound “3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione” is a complex organic molecule. It likely contains a benzothiazine core, which is a type of heterocyclic compound . The “2-methylbenzyl” group indicates the presence of a benzyl group with a methyl substitution .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-aminothiazole derivatives have been synthesized through various methods including amidation and cyclization of 2-aminobenzoic acid derivatives .Chemical Reactions Analysis
The compound likely undergoes reactions similar to other benzothiazine derivatives. For instance, reactions at the benzylic position (the carbon atom next to the benzene ring) are common and include free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
Novel Reactions and Derivatives
One study investigated the reactions of 3-substituted 2-methylenebenzothiazolines with specific diones to produce 3a,9-dihydrocyclopenta[b][1,4]benzothiazine derivatives. This research highlights a novel reaction pathway that could be valuable for synthesizing new compounds with potential applications in various fields, including materials science and pharmaceuticals (Tsuge et al., 1982).
Synthesis Techniques
Another study focused on the synthesis of N-Substituted-1,4-benzothiazinones, demonstrating a method for creating these compounds. This research contributes to the broader understanding of synthetic techniques that could be applied to produce a variety of benzothiazine derivatives with potential uses in chemical synthesis and drug development (Deshmukh & Mulik, 2002).
Antimicrobial Agents
A study synthesized a series of compounds incorporating a benzothiazole structure, including 1,3‐thiazines, to assess their antimicrobial properties. The compounds showed inhibitory effects against Gram-positive bacterial strains, suggesting their potential as novel antibacterial agents. This research is significant for the development of new antimicrobial compounds to combat resistant bacteria (Matysiak et al., 2012).
Antioxidant Properties
Research into the synthesis of spiroindolinones incorporating a benzothiazole moiety revealed potent antioxidant activities. These compounds exhibited strong scavenging activities against radicals and inhibitory capacity on lipid peroxidation, indicating their potential use as antioxidant agents in pharmaceuticals and nutraceuticals (Karalı et al., 2010).
Structural Analysis
Another study provided a detailed structural analysis of Droxicam, a compound with a benzothiazine dione structure, using various spectroscopic techniques. Understanding the structural intricacies of such compounds is crucial for their application in drug design and material science (Frigola, 1988).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione are currently unknown This compound is relatively new and rare, and there is limited information available about its specific targets and their roles
Mode of Action
It’s worth noting that similar compounds, such as benzisothiazolinone, have a microbicide and a fungicide mode of action . They are widely used as preservatives in various applications .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
Eigenschaften
IUPAC Name |
3-[(2-methylphenyl)methyl]-1,3-benzothiazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11-6-2-3-7-12(11)10-17-15(18)13-8-4-5-9-14(13)20-16(17)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLLVCMSXQMHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180684 | |
| Record name | 3-[(2-Methylphenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338415-55-7 | |
| Record name | 3-[(2-Methylphenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338415-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methylphenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-((E)-{methyl[(4-toluidinocarbonyl)oxy]amino}methylidene)thiourea](/img/structure/B3127378.png)
![N-(4-chlorophenyl)-N'-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}iminoformamide](/img/structure/B3127379.png)


![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime](/img/structure/B3127396.png)
![(2E)-1-(2-phenyl-1,3-thiazol-5-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B3127398.png)

![{1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol](/img/structure/B3127418.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide](/img/structure/B3127438.png)
![2-[(Z)-(4-chlorophenyl)methoxyiminomethyl]benzo[e][1]benzofuran-1-one](/img/structure/B3127445.png)

![2-[(4-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B3127464.png)
![1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B3127468.png)

